1,2-Dichloro-4-iodobenzene

Vue d'ensemble

Description

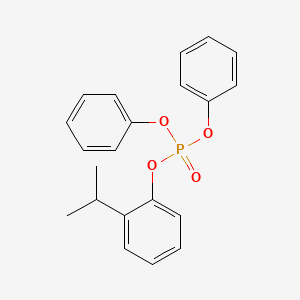

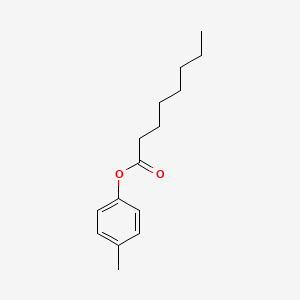

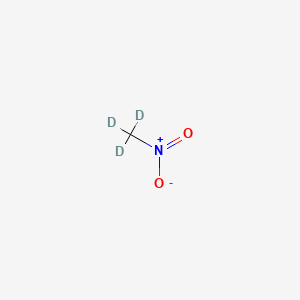

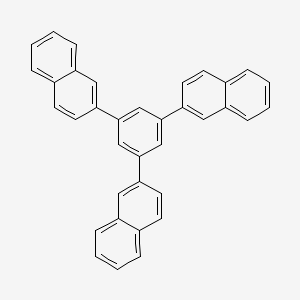

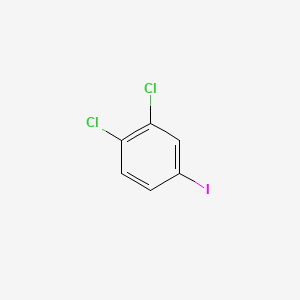

1,2-Dichloro-4-iodobenzene is an organic compound with the molecular formula C6H3Cl2I . It is part of the class of compounds known as iodobenzenes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms and one iodine atom attached to it . The exact positions of these atoms on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, iodobenzenes in general can undergo various types of reactions. For instance, they can participate in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 272.894 g/mol . It is typically a fused solid with a pale yellow to pale brown appearance . The melting point ranges from 27.0-34.0°C .Applications De Recherche Scientifique

Synthesis of Derivatives and Intermediates

1,2-Dichloro-4-iodobenzene serves as a crucial intermediate in the synthesis of various organic compounds. Diemer et al. (2011) outlined its use in synthesizing 1,2-dibromo-4-iodobenzene and related derivatives, which are valuable for various organic transformations, especially those involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Chemical Structure Analysis

Research on the crystal structures of diiodobenzene derivatives, including 1,2-diiodobenzene, by Hendricks et al. (1933), contributes to the understanding of the molecular configurations and interatomic distances in these compounds, aiding in the exploration of their chemical properties (Hendricks, Maxwell, Mosley, & Jefferson, 1933).

Organic Synthesis Reactions

Garve et al. (2014) discuss the reactivity of donor-acceptor cyclopropanes with iodobenzene dichloride, highlighting the formation of ring-opened products with specific chlorination patterns. This demonstrates another facet of the use of iodobenzene derivatives in synthetic organic chemistry (Garve, Barkawitz, Jones, & Werz, 2014).

Application in Synthesizing Difunctional Compounds

Li et al. (2022) described the use of a sterically crowded 1,4-di-iodobenzene as a precursor to difunctional hypervalent iodine compounds, indicating its role in the synthesis of multifunctional chemical agents. This showcases the compound's utility in creating complex organic structures (Li, Smith, Gembicky, Rheingold, & Protasiewicz, 2022).

Vapor Pressure and Lattice Energy Studies

The study of vapor pressures and lattice energies of dihalobenzenes, including 1,4-diiodobenzene, by Oonk et al. (2000) adds to the fundamental understanding of the physical properties of these compounds. This information is vital for their practical application in various scientific fields (Oonk, Genderen, Blok, & Linde, 2000).

Safety and Hazards

1,2-Dichloro-4-iodobenzene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound .

Mécanisme D'action

Target of Action

The primary target of 1,2-Dichloro-4-iodobenzene is the respiratory system . It is considered hazardous and can cause respiratory irritation .

Mode of Action

This compound participates in reactions by forming different intermediates . The divergence in reaction pathways observed in the electron-deficient iodobenzene-involved reactions can be attributed to the heightened reaction rate of the associated Heck coupling .

Biochemical Pathways

It is known to participate in reactions involving electron-rich aryl iodides, where the allylation/heck coupling cascade dominates . In reactions involving electron-deficient aryl iodides, the Heck coupling/allylation cascade emerges as the dominant pathway .

Pharmacokinetics

It is known that the compound can cause skin and eye irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as skin and eye irritation, and it may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to handle this compound only outdoors or in a well-ventilated area to minimize respiratory irritation . Furthermore, it should be stored in a well-ventilated place, with the container kept tightly closed .

Analyse Biochimique

Biochemical Properties

1,2-Dichloro-4-iodobenzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving palladium-catalyzed processes, where it forms intermediates that can further react with other compounds . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the biomolecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may cause respiratory irritation and serious eye irritation, indicating its potential to disrupt normal cellular functions . Additionally, it may cause skin irritation and harm if swallowed or inhaled, further highlighting its impact on cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, in palladium-catalyzed reactions, this compound forms intermediates that participate in Heck coupling or allylation reactions . These interactions can result in changes in gene expression and the overall biochemical pathways within the cell.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. It has been noted that this compound is sensitive to light and may degrade over time . Long-term exposure to this compound can lead to persistent respiratory and skin irritation, indicating its potential for causing chronic cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may cause mild irritation, while higher doses can lead to severe toxic effects. For instance, acute oral toxicity, dermal toxicity, and inhalation toxicity have been observed in animal studies . These studies highlight the importance of understanding the dosage thresholds to prevent adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels within the cell. The compound’s interactions with enzymes such as palladium-catalyzed systems indicate its role in complex biochemical reactions . These interactions can lead to the formation of new metabolites and influence the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. It is known to be transported through various cellular compartments and can accumulate in specific tissues . The compound’s interaction with transporters and binding proteins can influence its localization and accumulation, affecting its overall activity within the cell.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity within the cell.

Propriétés

IUPAC Name |

1,2-dichloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADPFZNWCQIJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066625 | |

| Record name | Benzene, 1,2-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20555-91-3 | |

| Record name | 1,2-Dichloro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20555-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020555913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dichloro-4-iodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6AU4ABW4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1,2-Dichloro-4-iodobenzene be utilized to synthesize specific PCB congeners? What are the advantages and disadvantages of using this compound as a starting material?

A1: Yes, this compound can be used in the synthesis of specific PCB congeners, particularly 3,3′,4,4′-tetrachlorobiphenyl (BZ#77). [, ] This is achieved through the Ullmann coupling reaction, where two molecules of this compound are coupled in the presence of a copper catalyst. []

- High Selectivity: When copper powder is used as the catalyst, the reaction yields BZ#77 as the sole product, simplifying the purification process. []

- Low Yield: The reaction utilizing copper powder as a catalyst produces BZ#77 with a yield of approximately 10%, indicating a significant portion of the starting material is not converted to the desired product. []

- Alternative Catalysts Lead to Byproducts: Using palladium-coated activated carbon (Pd/C) as a catalyst results in the formation of trichlorobiphenyls as byproducts, making purification more complex. []

Q2: How is this compound utilized in analyzing pesticide residues?

A2: this compound plays a crucial role in analyzing residues of the herbicide Linuron. [] After extraction and fractionation of the sample, the fraction containing 3,4-dichloroaniline (a breakdown product of Linuron) undergoes a Sandmeyer reaction. In this reaction, 3,4-dichloroaniline reacts with iodide ions to form this compound. This derivative is then analyzed using gas chromatography with an electron capture detector, allowing for sensitive and specific detection of Linuron residues. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.